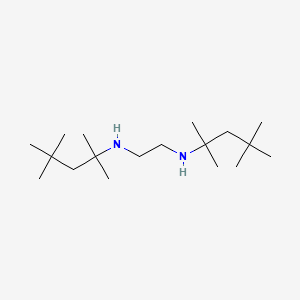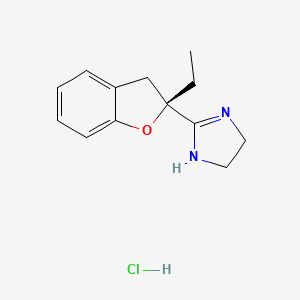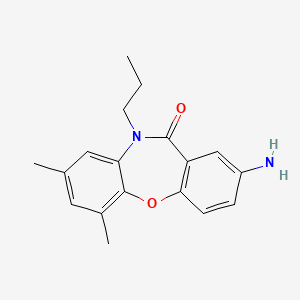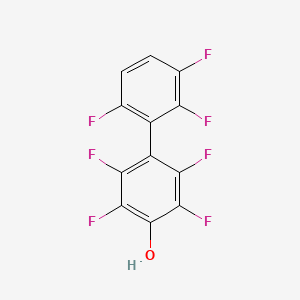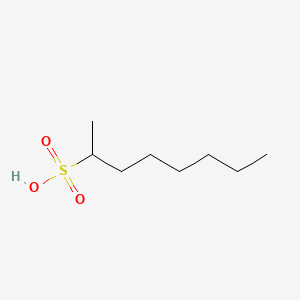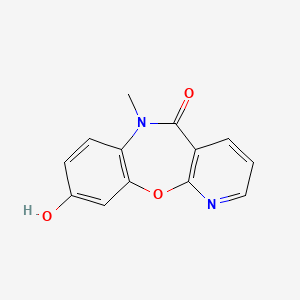
N-(4,6-Dimethyl-2-pyrimidinyl)-N'-(2-phenylethyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a pyrimidine ring and a phenylethyl group, suggests potential biological activity and utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine typically involves the reaction of 4,6-dimethyl-2-pyrimidinylamine with 2-phenylethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the guanidine linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring or the phenylethyl group may be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substituting agents: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea, while reduction could produce N-(4,6-dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigating its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Exploring its use as a therapeutic agent or as a lead compound for drug development.
Industry: Utilization in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine would depend on its specific biological target. Generally, guanidine compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The pyrimidine ring may facilitate binding to specific molecular targets, while the phenylethyl group could enhance lipophilicity and membrane permeability.
類似化合物との比較
Similar Compounds
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)urea
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)amine
- N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)thiourea
Uniqueness
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-(2-phenylethyl)guanidine is unique due to its specific combination of a pyrimidine ring and a phenylethyl group, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities and applications.
特性
CAS番号 |
55474-82-3 |
|---|---|
分子式 |
C15H19N5 |
分子量 |
269.34 g/mol |
IUPAC名 |
1-(4,6-dimethylpyrimidin-2-yl)-2-(2-phenylethyl)guanidine |
InChI |
InChI=1S/C15H19N5/c1-11-10-12(2)19-15(18-11)20-14(16)17-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H3,16,17,18,19,20) |
InChIキー |
FVBRWQIUJUHLKQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CC=CC=C2)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


